molecular formula C9H14BrNOS B14025031 1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide

1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide

Cat. No.: B14025031
M. Wt: 264.18 g/mol
InChI Key: FXJSDEPFIGKWMY-UHFFFAOYSA-M
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Description

1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide is a compound that features a unique combination of a thiophenium ion and an isoxazole ringThe presence of the isoxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen, imparts significant biological activity to the compound .

Preparation Methods

The synthesis of 1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Mechanism of Action

The mechanism of action of 1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The thiophenium ion can also participate in redox reactions, influencing cellular processes . The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the isoxazole ring with the thiophenium ion, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

5-methyl-3-(thiolan-1-ium-1-ylmethyl)-1,2-oxazole;bromide

InChI

InChI=1S/C9H14NOS.BrH/c1-8-6-9(10-11-8)7-12-4-2-3-5-12;/h6H,2-5,7H2,1H3;1H/q+1;/p-1

InChI Key

FXJSDEPFIGKWMY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NO1)C[S+]2CCCC2.[Br-]

Origin of Product

United States

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